molecular formula C16H20FN3O2 B2715409 1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one CAS No. 1797697-57-4

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one

Cat. No.: B2715409
CAS No.: 1797697-57-4
M. Wt: 305.353
InChI Key: CWVPDSYANSTABQ-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one is a complex organic compound that features a fluorophenyl group, an azepane ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Formation of the Imidazolidinone Moiety: This step involves the reaction of the azepane derivative with urea or its derivatives under controlled conditions to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the azepane and imidazolidinone rings may form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Fluorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
  • 1-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane

Uniqueness

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one is unique due to its specific combination of structural features, including the fluorophenyl group, azepane ring, and imidazolidinone moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-14-6-4-12(5-7-14)13-3-1-2-9-19(11-13)16(22)20-10-8-18-15(20)21/h4-7,13H,1-3,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVPDSYANSTABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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